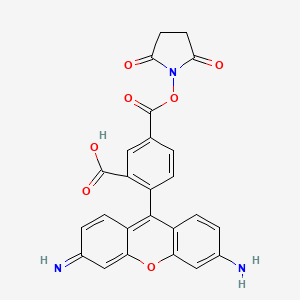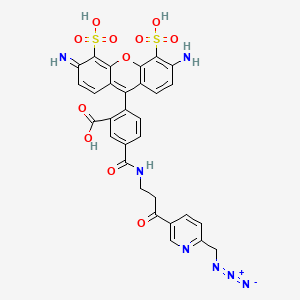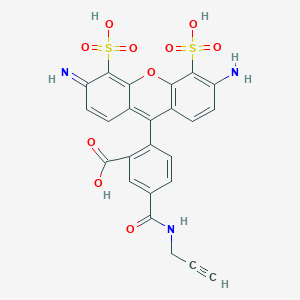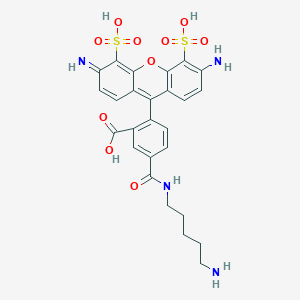
APDye 488 Cadaverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
APDye 488 Cadaverine is a carbonyl-reactive building block used to modify carboxyl groups through stable amide linkages. It is a bright, green-fluorescent dye with excitation ideally suited to the 488 nm laser line. This compound is water-soluble and pH-insensitive from pH 4 to pH 10, making it highly versatile for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
APDye 488 Cadaverine is synthesized by reacting cadaverine with a fluorescent dye. The reaction typically involves the use of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) and activated esters like N-hydroxysuccinimide (NHS) esters . The reaction conditions are usually mild, occurring at room temperature and in aqueous or organic solvents.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through techniques such as chromatography to achieve a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
APDye 488 Cadaverine primarily undergoes substitution reactions. It reacts with carboxylic acids, aldehydes, and ketones to form stable amide bonds . The compound can also participate in enzyme-catalyzed transamidation reactions involving glutamine residues in proteins and peptides .
Common Reagents and Conditions
Reagents: EDC, DCC, NHS esters
Conditions: Room temperature, aqueous or organic solvents
Major Products Formed
The major products formed from these reactions are fluorescently labeled proteins, peptides, and other biomolecules. These labeled compounds are used in various imaging and detection applications .
Scientific Research Applications
APDye 488 Cadaverine has a wide range of applications in scientific research:
Mechanism of Action
APDye 488 Cadaverine exerts its effects through the formation of stable amide bonds with carboxyl groups. The fluorescent dye component absorbs light at 488 nm and emits green fluorescence, which can be detected using appropriate imaging equipment . The compound targets carboxylic acids, aldehydes, and ketones, and can also label glutamine residues through enzyme-catalyzed transamidation .
Comparison with Similar Compounds
Similar Compounds
- Alexa Fluor 488 Cadaverine
- CF 488 Dye
- DyLight 488
- Fluorescein
- Oregon Green 488
Uniqueness
APDye 488 Cadaverine is unique due to its high water solubility, pH insensitivity, and bright green fluorescence. These properties make it highly suitable for a wide range of applications, from basic research to industrial diagnostics .
Properties
IUPAC Name |
2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-(5-aminopentylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O10S2/c27-10-2-1-3-11-30-25(31)13-4-5-14(17(12-13)26(32)33)20-15-6-8-18(28)23(41(34,35)36)21(15)40-22-16(20)7-9-19(29)24(22)42(37,38)39/h4-9,12,28H,1-3,10-11,27,29H2,(H,30,31)(H,32,33)(H,34,35,36)(H,37,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIQPWFZHGILPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCN)C(=O)O)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)O)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
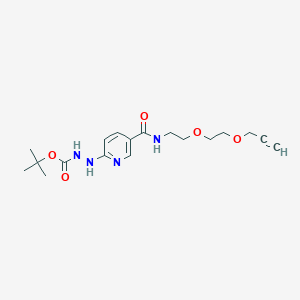
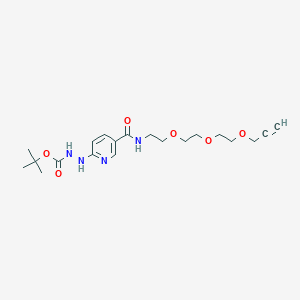
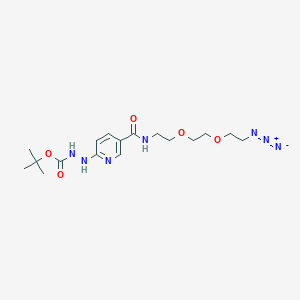
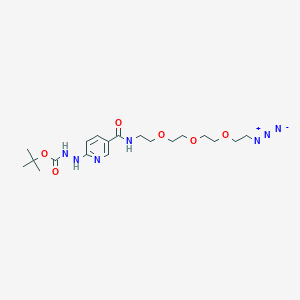
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
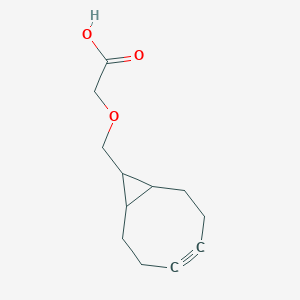
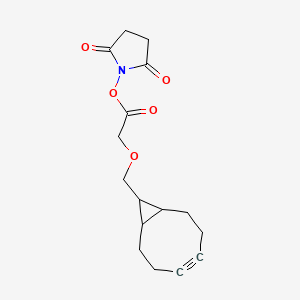
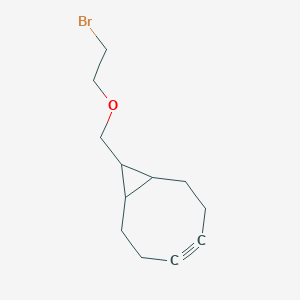
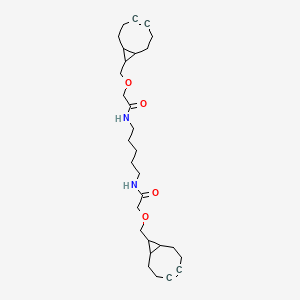
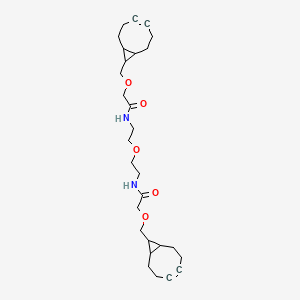
![N-Bicyclo[2.2.1]hept-5-en-2-ylmethyl-4-pyren-1-yl-butanamide](/img/structure/B8116024.png)
